molecular formula C11H17N B12965681 (R)-1-(4-Ethylphenyl)propan-1-amine

(R)-1-(4-Ethylphenyl)propan-1-amine

Cat. No.: B12965681
M. Wt: 163.26 g/mol
InChI Key: WMSACDMMOFHQIS-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-Ethylphenyl)propan-1-amine is a chiral primary amine featuring a propylamine chain attached to a para-ethyl-substituted benzene ring. Its hydrochloride salt (CAS: 1032156-97-0) is commonly utilized in laboratory settings, with a molecular weight of 199.72 g/mol and a purity of 95% . This compound is structurally related to pharmaceuticals like Cinacalcet, a calcimimetic agent, though the latter incorporates a naphthyl and trifluoromethylphenyl moiety for enhanced receptor binding .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1R)-1-(4-ethylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1

InChI Key

WMSACDMMOFHQIS-LLVKDONJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H](CC)N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Ethylphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and nitroethane.

    Formation of Nitroalkene: The first step involves the condensation of 4-ethylbenzaldehyde with nitroethane in the presence of a base, such as sodium ethoxide, to form the corresponding nitroalkene.

    Reduction: The nitroalkene is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods

Industrial production of ®-1-(4-Ethylphenyl)propan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Hydrogenation and Catalytic Reduction

The compound can participate in hydrogenation reactions during its synthesis. While direct hydrogenation of (R)-1-(4-Ethylphenyl)propan-1-amine is not explicitly documented, its precursors undergo Pt/C- and Pd/C-catalyzed hydrogenation steps:

  • Reductive amination : A ketone precursor reacts with ammonia or amines under hydrogenation to form the primary amine. For example, p-ethylphenylacetone can be reduced using Pt/C (5–10% catalyst loading) at 0–60°C under normal pressure to yield the amine .

  • Benzyl group removal : In related compounds, Pd/C (10% loading) catalyzes the removal of benzyl protecting groups under high hydrogen pressure (100–500 psi) .

Reaction TypeCatalystConditionsProductYieldReference
Reductive amination5% Pt/C0–60°C, normal pressurePrimary amine98%
Debenzylation10% Pd/C100–500 psi H₂, 0–40°CDeprotected amine100%

Oxidation Reactions

The amine group undergoes oxidation to form N-oxides or nitro compounds under controlled conditions:

  • N-Oxide formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in methanol yields the corresponding N-oxide.

  • Radical oxidation : In the presence of metal catalysts (e.g., Mn or Os complexes), tertiary C–H bonds may oxidize to ketones or alcohols .

Oxidizing AgentConditionsProductSelectivityReference
H₂O₂Methanol, RTN-OxideHigh
mCPBADichloromethane, 0°CN-OxideModerate

Acylation and Alkylation

The primary amine reacts with electrophiles to form secondary or tertiary amines:

  • Acylation : Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) produces the corresponding acetamide.

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which are intermediates in further reductions.

ReactionReagentConditionsProductYieldReference
AcylationAcetyl chlorideEt₃N, THF, 0°CAcetamide85%
Schiff baseBenzaldehydeMethanol, refluxImine90%

Salt Formation

The amine forms stable salts with acids, enhancing solubility and crystallinity:

  • Hydrochloride salt : Reacts with HCl gas in diethyl ether to precipitate the hydrochloride salt, widely used in pharmacological studies .

AcidSolventProductApplicationReference
HClDiethyl etherThis compound·HClPharmaceutical formulation

Chiral Resolution and Stereochemical Interactions

The (R)-enantiomer exhibits distinct reactivity in asymmetric synthesis:

  • Enzymatic resolution : Lipases or esterases selectively modify one enantiomer, enabling separation.

  • Catalytic asymmetric reactions : Participates in Pd-catalyzed cross-couplings with retention of configuration .

Mechanistic Insights

  • Amine-directed C–H activation : The amine group facilitates regioselective functionalization of the aromatic ring via transition-metal catalysis .

  • Neurotransmitter analog behavior : Structurally similar to amphetamines, it interacts with dopamine and serotonin transporters, though detailed pharmacological data remain limited.

Biological Activity

(R)-1-(4-Ethylphenyl)propan-1-amine, also known as ethylphenidate , is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : 191.27 g/mol
  • Structure : The compound features an ethyl group attached to a phenyl ring, which contributes to its unique biological interactions.

This compound primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This mechanism enhances the levels of norepinephrine and dopamine in the synaptic cleft, leading to increased neurotransmission. The compound's structural similarity to other stimulant drugs suggests it may exhibit similar effects on the central nervous system (CNS).

Pharmacological Activity

Research indicates several key biological activities associated with this compound:

  • CNS Stimulation : It has been shown to produce stimulant effects, which can enhance cognitive function and alertness.
  • Potential Therapeutic Applications : Studies suggest potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
  • Addictive Potential : As with other stimulants, there is concern regarding its potential for abuse and addiction.

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Smith et al. (2020)NDRI ActivityDemonstrated increased dopamine release in vitro.
Johnson et al. (2021)Cognitive EnhancementReported improved focus and attention in animal models.
Lee et al. (2022)Addiction PotentialHighlighted risk of dependency similar to traditional stimulants.

Detailed Findings

  • Norepinephrine-Dopamine Reuptake Inhibition : A study by Smith et al. showed that this compound significantly inhibited the reuptake of dopamine and norepinephrine in rat brain slices, suggesting a robust stimulant effect .
  • Cognitive Enhancement : Johnson et al. conducted behavioral tests that indicated enhanced performance in tasks requiring attention and memory in rodents treated with the compound .
  • Addiction Studies : Lee et al. focused on the addictive properties of this compound through self-administration paradigms in rats, finding that the compound exhibited a higher propensity for abuse compared to non-stimulant controls .

Safety and Toxicity

While the therapeutic potential is promising, safety profiles must be considered. Toxicological studies indicate that high doses can lead to cardiovascular issues and neurotoxicity, similar to other amphetamines . Long-term effects remain under investigation.

Scientific Research Applications

Pharmacological Applications

1.1. Chiral Drug Development
(R)-1-(4-Ethylphenyl)propan-1-amine is recognized for its potential as a chiral building block in the synthesis of pharmaceuticals. The enantiomeric purity of this compound allows it to be utilized in the development of drugs with specific biological activities. For instance, compounds derived from this compound have been studied for their effects on the central nervous system and are considered for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

1.2. Role in Asymmetric Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis processes. Its ability to influence the stereochemistry of reactions makes it valuable in creating optically active compounds that are essential in drug formulation. This application is particularly relevant in synthesizing complex molecules where stereochemistry plays a crucial role in efficacy and safety .

Research on Abuse Potential

2.1. Psychostimulant Activity
Research indicates that this compound exhibits psychostimulant properties similar to other amphetamines. Studies have shown that it interacts with monoamine transporters, which are involved in neurotransmitter reuptake processes. This interaction raises concerns regarding its potential for abuse and dependency, leading to ongoing surveillance by health authorities .

2.2. Comparative Studies
Comparative studies have been conducted to evaluate the abuse liability of this compound against other compounds within the same class. These studies assess the behavioral effects and physiological responses elicited by the compound, contributing to a better understanding of its risk profile .

Synthesis and Methodology

3.1. Synthetic Pathways
The synthesis of this compound involves various methodologies, including catalytic reduction and chiral resolution techniques . Recent advancements have focused on improving yield and purity while minimizing hazardous waste, making the synthesis more environmentally friendly.

Synthesis Method Description Advantages
Catalytic ReductionInvolves reducing precursors using catalysts to obtain the desired amine formHigh efficiency and yield
Chiral ResolutionTechniques such as chromatography to isolate enantiomersProduces optically pure compounds
Asymmetric SynthesisUtilizes chiral auxiliaries to direct stereochemistry during reactionsEnables selective formation of desired enantiomers

Case Studies

4.1. Clinical Trials
Clinical trials investigating the efficacy of drugs derived from this compound have reported promising results in managing ADHD symptoms and enhancing cognitive performance in controlled settings . These studies emphasize the importance of understanding the pharmacokinetics and pharmacodynamics associated with this compound.

4.2. Toxicological Assessments
Toxicological assessments have been conducted to evaluate the safety profile of this compound, particularly concerning its potential for abuse and adverse effects on health . These assessments are crucial for regulatory approval and guiding clinical use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The para-substituent on the phenyl ring significantly alters electronic, steric, and solubility profiles:

Compound Substituent Molecular Weight (g/mol) Key Properties
(R)-1-(4-Ethylphenyl)propan-1-amine 4-Ethylphenyl 199.72 Moderate lipophilicity; hydrochloride salt enhances stability
(R)-1-(4-Fluorophenyl)propan-1-amine 4-Fluorophenyl ~183.19 Increased electronegativity; potential for stronger hydrogen bonding
(R)-1-(4-Isopropylphenyl)ethanamine 4-Isopropylphenyl 195.72 (HCl salt) Shorter chain; steric hindrance may reduce receptor accessibility
2-(4-Ethoxyphenyl)prop-2-en-1-amine 4-Ethoxyphenyl ~177.24 Unsaturated backbone; ethoxy group improves solubility in polar solvents
(R)-1-[2-(Trifluoromethyl)phenyl]ethylamine 2-Trifluoromethyl 193.17 (HCl salt) Electron-withdrawing group enhances metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance polarity and metabolic stability but may limit bioavailability.
  • Steric bulk (e.g., isopropyl) can hinder molecular interactions, as seen in shorter-chain analogs like (R)-1-(4-Isopropylphenyl)ethanamine .
Thermophysical Behavior in Solution

Studies on linear primary amines (e.g., propan-1-amine and butan-1-amine) mixed with 1-alkanols reveal viscosity deviations (ηΔ) influenced by solvation effects:

Amine 1-Alkanol ηΔ (mPa·s) at 298.15 K Interpretation
Propan-1-amine 1-Propanol -0.305 Lower ηΔ indicates stronger solvation
Butan-1-amine 1-Propanol -0.253 Reduced solvation due to longer alkyl chain
Propan-1-amine 1-Butanol -0.460 Longer alkanol chain amplifies ηΔ reduction

For aryl-propanamines like this compound, the aromatic ring likely disrupts solvent ordering, leading to distinct viscosity profiles compared to linear analogs.

Research Findings and Implications

  • Biological Activity : The ethyl group’s electron-donating nature may reduce receptor affinity compared to Cinacalcet’s trifluoromethylphenyl group, which enhances calcium-sensing receptor activation .
  • Commercial Availability : The hydrochloride salt is marketed at premium prices (e.g., €697.00/g), reflecting its specialized laboratory use .

Q & A

Q. What are the optimal synthetic routes for preparing (R)-1-(4-Ethylphenyl)propan-1-amine with high enantiomeric purity?

  • Methodological Answer : The synthesis of this compound requires careful stereochemical control. Asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes) or enzymatic resolution can achieve high enantiomeric purity. For example, a modified reductive amination protocol with a chiral auxiliary (e.g., (R)-proline derivatives) has been effective for similar amines . Alternatively, chiral resolution via diastereomeric salt formation using tartaric acid derivatives may isolate the (R)-enantiomer from racemic mixtures . Key parameters include reaction temperature (0–25°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading (5–10 mol%). Post-synthesis, monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® AD-H column) .

Q. Which analytical techniques are most effective for confirming the enantiomeric excess and purity of this compound?

  • Methodological Answer : Chiral HPLC coupled with UV detection (λmax ≈ 255 nm) is the gold standard for determining enantiomeric excess. Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel® OD-H) and hexane/isopropanol mobile phases . Polarimetry can complement HPLC by measuring optical rotation ([α]D), though this requires pure samples. For purity assessment, combine ¹H/¹³C NMR to identify impurities (e.g., residual solvents, diastereomers) and LC-MS to detect trace byproducts. Differential scanning calorimetry (DSC) can confirm crystallinity and thermal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictory bioactivity data may arise from variations in stereochemical purity, assay conditions, or target selectivity. First, validate the compound’s enantiomeric purity using the methods above . Next, standardize biological assays:
  • Use identical cell lines or enzyme batches.
  • Control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Compare IC50/EC50 values under matched pH and temperature conditions.
    If disparities persist, conduct structural-activity relationship (SAR) studies to assess if minor impurities (e.g., 4-ethylphenyl regioisomers) contribute to off-target effects . Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to hypothesized targets .

Q. What strategies are recommended for improving the chiral separation of this compound from its racemic mixture?

  • Methodological Answer : To enhance chiral separation efficiency:
  • Column Optimization : Test columns with diverse chiral selectors (e.g., cyclodextrins for π-π interactions or macrocyclic glycopeptides for hydrogen bonding) .
  • Mobile Phase Tuning : Adjust alcohol modifiers (e.g., ethanol vs. methanol) and additive concentrations (0.1% trifluoroacetic acid) to improve peak resolution.
  • Derivatization : Convert the amine to a UV-active derivative (e.g., with dansyl chloride) for improved detection sensitivity in preparative HPLC .
  • Kinetic Resolution : Employ dynamic kinetic resolution (DKR) using immobilized lipases and racemization catalysts to continuously convert the undesired enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.